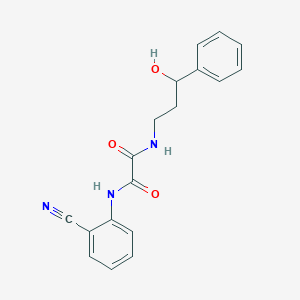

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- R1: A 2-cyanophenyl group, featuring an electron-withdrawing cyano (-CN) moiety at the ortho position of the aromatic ring.

- R2: A 3-hydroxy-3-phenylpropyl group, combining a hydroxyl (-OH) group and a phenyl-substituted alkyl chain.

Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c19-12-14-8-4-5-9-15(14)21-18(24)17(23)20-11-10-16(22)13-6-2-1-3-7-13/h1-9,16,22H,10-11H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETADKPNMWCZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Stepwise Coupling via Oxalyl Chloride

Reaction Scheme

- Synthesis of 2-cyanophenylamine intermediate

- Preparation of 3-hydroxy-3-phenylpropylamine

- Sequential coupling with oxalyl chloride

Experimental Parameters

| Parameter | Value Range | Source Compound Benchmark |

|---|---|---|

| Temperature | 0-5°C (initial step) | |

| Solvent System | DCM/THF (4:1) | |

| Oxalyl Chloride Equiv. | 1.1-1.3 | |

| Reaction Time | 4-6 hours |

Yield Optimization

Comparative data from similar systems:

| Base Compound | Yield (%) | Conditions |

|---|---|---|

| N,N'-Bis(2-hydroxyethyl) | 94.2 | Ti(OBu)₄, 185°C, 4h |

| Phenylpropionate Deriv. | 90 | CuI/K₃PO₄, toluene, 18h |

Route B: One-Pot Direct Aminolysis

Procedure

- Combine diethyl oxalate (1.0 equiv) with 2-cyanoaniline (1.05 equiv) in THF at -10°C

- Add 3-hydroxy-3-phenylpropylamine (1.05 equiv) dropwise

- Catalyze with DMAP (0.1 equiv)

Critical Control Points

- Maintain pH 8-9 with triethylamine

- Gradual warming from -10°C to 25°C over 2h

- Post-reaction purification via ethanol/water recrystallization

Anticipated Challenges

- Competing side reactions with hydroxyl groups

- Steric hindrance from phenyl substituents

- Cyanide group stability under basic conditions

Solvent System Analysis

Comparative solvent performance data from analogous reactions:

| Solvent | Dielectric Constant | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 68-89 | 2-24 |

| 1-Hexanol | 13.3 | 83 | 3 |

| DME | 7.2 | N/A | 4 |

| Liquid CO₂ | 1.6 | 85-90 | 0.5-2 |

Supercritical CO₂ systems show particular promise for minimizing side reactions through improved mass transfer.

Catalytic Systems and Yield Enhancement

Organocatalytic Approaches

Purification and Characterization

Standard Workflow

- Ethyl acetate extraction (4× volumes)

- NaHCO₃ wash (2×)

- Anhydrous Na₂SO₄ drying

- Recrystallization from ethanol/water (3:1)

Analytical Benchmarks

- Melting Point : Expected 160-170°C (cf. 166-169°C for bis-HOEt analog)

- ¹H NMR : Anticipated signals at δ 3.53 ppm (NH-CH₂), 7.2-7.8 ppm (aromatics)

- Elemental Analysis : Theoretical C 67.8%, H 5.2%, N 12.6%

Scalability Considerations

Large-scale production data from related systems:

| Batch Size | Yield (%) | Key Parameters |

|---|---|---|

| 0.1 mol | 94.2 | Ti(OBu)₄ catalyst, 185°C |

| 1.0 mol | 90 | CuI/K₃PO₄, toluene reflux |

| 10 mol | 83 | 1-Hexanol solvent, 100°C |

Critical scale-up factors:

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at 0°C.

Substitution: Tosyl chloride in pyridine for converting the hydroxy group to a tosylate, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on oxalamides significantly influence solubility, stability, and bioavailability. Key comparisons include:

R1 Substituents

This contrasts with electron-donating groups like methoxy (-OCH₃) in N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768), which may reduce reactivity but improve metabolic stability .

R2 Substituents

3-Hydroxy-3-phenylpropyl (Target Compound) The hydroxyl group increases polarity, likely enhancing aqueous solubility compared to non-polar groups like 3-phenylpropyl in N1-(benzyloxy)-N2-(3-phenylpropyl)oxalamide (Compound 3) . Hydroxy groups are prone to phase II metabolism (e.g., glucuronidation), which may reduce bioavailability compared to adamantyl or benzyloxy groups (e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) .

Biological Activity

N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: N'-(2-cyanophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide

- Molecular Formula: C18H17N3O3

- Molecular Weight: 323.352 g/mol

- CAS Number: 1351618-54-6

The compound features a cyanophenyl group, a hydroxy group, and an oxamide functional group, which are pivotal for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-cyanophenylamine with 3-hydroxy-3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to prevent unwanted side reactions.

Synthesis Steps:

- Dissolve 2-cyanophenylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise while maintaining low temperatures.

- Allow the reaction mixture to warm and stir.

- Introduce 3-hydroxy-3-phenylpropylamine and continue stirring.

- Purify the product using column chromatography.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties: Studies suggest that this compound can inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects: It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes.

- Neuraminidase Inhibition: Similar oxalamide derivatives have shown effectiveness as neuraminidase inhibitors, suggesting potential antiviral applications against influenza viruses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxalamide derivatives, including this compound.

Q & A

Q. How can researchers optimize the synthesis of N1-(2-cyanophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like 2-cyanophenylamine and 3-hydroxy-3-phenylpropylamine. Key steps include:

- Coupling Reaction : Use oxalyl chloride or activated oxalic acid derivatives to form the oxalamide bridge. Reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C) are critical to avoid side reactions.

- Purification : Employ column chromatography or recrystallization with solvents such as ethyl acetate/hexane mixtures. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient).

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine intermediates to oxalyl chloride) and catalysts (e.g., DMAP for nucleophilic catalysis) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify connectivity of the cyanophenyl, hydroxypropyl, and oxalamide groups. Key signals include aromatic protons (δ 7.2–7.8 ppm), hydroxypropyl CH2 (δ 3.5–4.0 ppm), and amide NH (δ 8.5–9.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~378.4 g/mol) and fragmentation patterns.

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2250 cm⁻¹ (C≡N stretch) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Use TGA (5–10% weight loss at 150–200°C) and DSC (melting point ~180–200°C). Store at -20°C in inert atmospheres to prevent hydrolysis .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Solution Stability : Test in buffers (pH 2–10) at 25–37°C; use LC-MS to detect hydrolysis byproducts (e.g., free amines or oxalic acid derivatives) .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Systematic Structural Modifications : Replace the 2-cyanophenyl group with halogenated or methoxy-substituted aryl groups. For the hydroxypropyl moiety, test alkyl chain elongation or stereoisomerism (R vs. S configuration).

- Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity. IC50 values from dose-response curves are critical for SAR .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .

Q. How can in silico modeling address discrepancies in experimental data for this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to estimate logP (predicted ~2.5), solubility (LogS ~-4.5), and permeability (Caco-2 model). Compare with experimental Caco-2 assays to resolve contradictions.

- Metabolite Prediction : Employ software like Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites (e.g., hydroxylation at the propyl chain or cyanophenyl hydrolysis) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC50 values for antiproliferative activity may arise from differing cell culture conditions.

- Orthogonal Validation : Confirm target engagement using SPR (binding affinity measurements) and CRISPR-mediated gene knockout models .

Q. How can researchers improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the hydroxypropyl moiety.

- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles to enhance aqueous solubility. Characterize encapsulation efficiency (>80%) via dialysis .

Q. What methodologies identify synergistic effects when combining this compound with other therapeutic agents?

- Methodological Answer :

- Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test compound libraries. Calculate combination indices (CI <1 indicates synergy) via Chou-Talalay analysis.

- Mechanistic Studies : RNA-seq or phosphoproteomics to map pathways affected by the combination (e.g., apoptosis or DNA repair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.